molecular formula C₃₄H₃₆O₆ B1139720 2,3,4,6-Tetra-O-benzyl-D-glucopyranose CAS No. 61330-61-8

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Cat. No.: B1139720
CAS No.: 61330-61-8
M. Wt: 540.65
InChI Key:
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Description

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a complex organic compound characterized by multiple phenylmethoxy groups attached to an oxan-2-ol core

Mechanism of Action

Target of Action

2,3,4,6-Tetra-O-benzyl-D-glucopyranose primarily targets enzymes involved in glycosylation processes. These enzymes play a crucial role in the synthesis of glycoproteins and glycolipids, which are essential for various cellular functions, including cell signaling, adhesion, and immune response .

Mode of Action

The compound interacts with glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to proteins and lipids. By acting as a substrate or inhibitor, this compound can modulate the activity of these enzymes, leading to altered glycosylation patterns. This interaction can result in changes in the structure and function of glycoproteins and glycolipids .

Biochemical Pathways

The affected biochemical pathways include the N-glycosylation and O-glycosylation pathways. These pathways are responsible for the addition of sugar chains to proteins and lipids. Alterations in these pathways can affect protein folding, stability, and cell surface expression, impacting processes such as cell-cell communication and immune recognition .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract and distributed to various tissues. Its metabolism may involve hydrolysis and conjugation reactions, leading to the formation of metabolites that are excreted via the kidneys. The bioavailability of the compound is influenced by its solubility and stability in biological fluids .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may decrease at extreme pH levels or high temperatures, affecting its bioavailability and activity. Additionally, interactions with other biomolecules can modulate its effectiveness by altering its binding to target enzymes.

: Sigma-Aldrich : ChemicalBook : GoldBio : ChemicalBook : Sigma-Aldrich : GoldBio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose typically involves the protection of hydroxyl groups followed by selective functionalization. One common approach is the use of benzyl chloride in the presence of a base to introduce phenylmethoxy groups. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Base: Sodium hydride or potassium carbonate

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzyl-D-glucopyranose can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where phenylmethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carbonyl compounds, while reduction reactions produce alcohols.

Scientific Research Applications

2,3,4,6-Tetra-O-benzyl-D-glucopyranose has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Tris(benzyloxy)oxan-2-ol: Similar structure but with benzyloxy groups instead of phenylmethoxy groups.

    3,4,5-Tris(methoxy)oxan-2-ol: Lacks the phenyl groups, making it less hydrophobic.

Uniqueness

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is unique due to the presence of multiple phenylmethoxy groups, which can enhance its hydrophobicity and potential interactions with hydrophobic biomolecules. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOMAWHSXRDAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863326
Record name 2,3,4,6-Tetra-O-benzylhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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CC1(O)OC(COCc2ccccc2)C(OCc2ccccc2)C(OCc2ccccc2)C1OCc1ccccc1
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